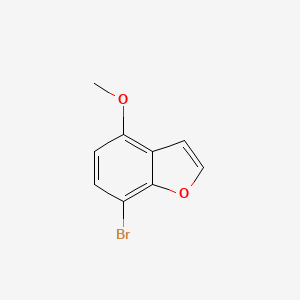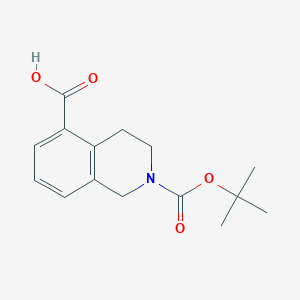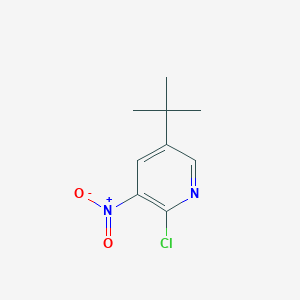
4-Bromo-1-ethoxy-2-nitrobenzene
Overview
Description
4-Bromo-1-ethoxy-2-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol . It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethoxy group, and a nitro group. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethoxy-2-nitrobenzene typically involves a multi-step process starting from benzene derivatives. One common method includes the nitration of 1-ethoxy-2-nitrobenzene followed by bromination. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The bromination is then performed using bromine in the presence of a catalyst such as iron(III) bromide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-ethoxy-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution.
Nucleophilic Aromatic Substitution: The presence of the nitro group facilitates nucleophilic substitution reactions, where nucleophiles can replace the bromine atom.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine, iron(III) bromide, and nitric acid are commonly used.
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents are used.
Reduction: Reducing agents like tin(II) chloride or hydrogen gas with a palladium catalyst are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include further substituted benzene derivatives.
Nucleophilic Aromatic Substitution: Products include substituted nitrobenzenes with different nucleophiles.
Reduction: The major product is 4-bromo-1-ethoxy-2-aminobenzene.
Scientific Research Applications
4-Bromo-1-ethoxy-2-nitrobenzene is used in various scientific research applications, including:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the synthesis of advanced materials with specific properties.
Biological Studies: It is employed in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-Bromo-1-ethoxy-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-fluoro-2-nitrobenzene: Similar structure but with a fluorine atom instead of an ethoxy group.
1-Bromo-2-nitrobenzene: Lacks the ethoxy group, making it less reactive in certain reactions.
Uniqueness
4-Bromo-1-ethoxy-2-nitrobenzene is unique due to the presence of both an ethoxy group and a nitro group on the benzene ring. This combination of substituents imparts distinct chemical reactivity and properties, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
4-bromo-1-ethoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-8-4-3-6(9)5-7(8)10(11)12/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRPAGRQTPHRCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624345 | |
| Record name | 4-Bromo-1-ethoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383869-51-0 | |
| Record name | 4-Bromo-1-ethoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














